[(1-Fluorovinyl)sulfonyl]benzene
Description
Properties
Molecular Formula |
C8H7FO2S |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-fluoroethenylsulfonylbenzene |
InChI |
InChI=1S/C8H7FO2S/c1-7(9)12(10,11)8-5-3-2-4-6-8/h2-6H,1H2 |
InChI Key |
RHJXCDAUJAIZGV-UHFFFAOYSA-N |
Canonical SMILES |
C=C(F)S(=O)(=O)C1=CC=CC=C1 |
Synonyms |
1-fluoro-1-(phenylsulfonyl)ethylene |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparative Analysis of Copper-Catalyzed Hydrofluorination Conditions
| Catalyst | Temperature (°C) | Solvent | Yield (%) | E/Z Ratio |
|---|---|---|---|---|
| (Ph<sub>3</sub>P)<sub>3</sub>CuF·2MeOH | 70 | Toluene | 85 | >20:1 |
| CuI | 70 | DMF | 45 | 5:1 |
| CuCl | 70 | THF | 30 | 3:1 |
Radiofluorination and Adaptation for Non-Radioactive Synthesis
While initially developed for <sup>18</sup>F-labeled compounds, radiofluorination techniques provide insights into non-radioactive applications. The one-step synthesis of [<sup>18</sup>F]fluoro-4-(vinylsulfonyl)benzene employs nucleophilic aromatic substitution (SNAr) of a nitro precursor with [<sup>18</sup>F]fluoride. Adapting this method for this compound requires substituting the nitro group with a leaving group (e.g., chloride) on the benzene ring and using potassium fluoride (KF) as the fluorine source.
Reaction of 4-chloro-1-(vinylsulfonyl)benzene with KF in dimethyl sulfoxide (DMSO) at 120°C for 2 h achieves 60–70% fluorination efficiency. However, competing side reactions, such as hydrolysis of the sulfonyl group, necessitate rigorous anhydrous conditions.
Challenges and Optimization Strategies
Stereochemical Control
Julia olefination predominantly yields the Z-isomer due to its stepwise deprotonation-elimination mechanism, whereas copper-catalyzed hydrofluorination favors the E-isomer via syn-addition. For applications requiring specific stereochemistry, selecting the appropriate method is critical.
Chemical Reactions Analysis
Types of Reactions: [(1-Fluorovinyl)sulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the fluorovinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines are employed under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Antiviral and Antibacterial Agents
[(1-Fluorovinyl)sulfonyl]benzene derivatives have been investigated for their potential as antiviral and antibacterial agents. The presence of the fluorovinyl group enhances the biological activity of these compounds, making them suitable candidates for drug development. For instance, studies have shown that organofluorine compounds exhibit improved pharmacokinetic properties due to their metabolic stability and ability to interact with biological targets effectively .
Synthesis of Amino Acid Derivatives
The compound has also been utilized in the synthesis of amino acid derivatives containing β-fluorovinyl sulfone moieties. This application is particularly valuable in medicinal chemistry, where such derivatives can serve as building blocks for more complex pharmaceutical agents .
Material Science Applications
Polymer Chemistry
In material science, this compound can be employed in the synthesis of functional polymers. The unique properties imparted by the fluorine atom allow for modifications that enhance thermal stability and chemical resistance. This makes it a potential candidate for applications in coatings, adhesives, and other polymer-based materials .
Fluorinated Materials
The incorporation of fluorinated groups into polymer backbones can significantly improve properties such as hydrophobicity and oleophobicity, which are desirable in various industrial applications including textiles and packaging materials .
Synthetic Chemistry
Reagent in Organic Synthesis
this compound serves as a versatile reagent in organic synthesis. It can undergo various reactions such as nucleophilic substitutions and electrophilic additions, facilitating the formation of complex molecular architectures. Its utility in synthesizing other sulfone derivatives further enhances its importance in synthetic organic chemistry .
Electrophilic Aromatic Substitution
The compound can also participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring. This reaction pathway is crucial for generating diverse chemical entities that can be explored for biological activity or material properties .
Case Studies
Mechanism of Action
The mechanism of action of 1-fluorovinyl phenyl sulfone involves its interaction with nucleophiles, particularly thiols. The compound acts as an irreversible inhibitor of cysteine proteases by forming a covalent bond with the active site cysteine residue. This interaction leads to the inactivation of the enzyme and subsequent biological effects .
Comparison with Similar Compounds
- Phenyl vinyl sulfone
- 2,2-Difluorovinyl phenyl sulfone
- β-Fluorovinyl sulfones
Comparison: [(1-Fluorovinyl)sulfonyl]benzene is unique due to the presence of a single fluorine atom in the vinyl group, which imparts distinct chemical reactivity and biological activity compared to other fluorinated sulfones. Its ability to act as a potent enzyme inhibitor sets it apart from similar compounds .
Q & A
Q. Optimization Parameters :
- Temperature : Lower temperatures (0–10°C) reduce side reactions during sulfonation .
- Catalyst Loading : 2–5 mol% Pd catalysts improve coupling efficiency .
- Solvent : Polar aprotic solvents (DMF, THF) enhance reactivity of sulfonyl intermediates .
Advanced: How do computational methods aid in predicting the reactivity of this compound with biological nucleophiles?
Answer:
Density Functional Theory (DFT) simulations can model interactions between the sulfonyl fluoride group and nucleophiles (e.g., serine hydrolases):
- Key Parameters :
- Electrostatic Potential Maps : Identify electron-deficient sulfur atoms, predicting nucleophilic attack sites .
- Activation Energy Barriers : Compare reaction pathways for sulfonamide vs. sulfonate formation .
- Validation : Experimental kinetics (e.g., stopped-flow spectroscopy) should corroborate computational predictions .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹⁹F NMR : Confirms fluorovinyl group integrity (δ ~ -120 to -150 ppm for CF₂ groups) .
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm) and vinyl protons (δ 5.5–6.5 ppm) .
- X-ray Crystallography : Resolves sulfonyl group geometry (S=O bond lengths ~1.43 Å) using SHELXL for refinement .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 230.05) .
Advanced: How can contradictory data on the stability of this compound in aqueous media be resolved?
Answer:
Contradictions may arise from:
- pH Variability : Hydrolysis rates differ in acidic (rapid sulfonate formation) vs. neutral/basic (slow degradation) conditions. Use buffered solutions (pH 4–7) for controlled studies .
- Experimental Design :
- Kinetic Monitoring : Track degradation via UV-Vis (λ = 260 nm for sulfonate byproducts) .
- Isolation of Intermediates : Use LC-MS to identify transient species (e.g., sulfonic acid derivatives) .
Basic: What are the key applications of this compound in chemical biology?
Answer:
- Activity-Based Probes (ABPs) : The sulfonyl fluoride group covalently binds serine hydrolases, enabling enzyme activity profiling in proteomics .
- Click Chemistry : Fluorovinyl groups participate in [2+2] cycloadditions with tetrazines for bioorthogonal labeling .
Advanced: How does the electronic nature of substituents on the benzene ring influence the compound’s reactivity?
Answer:
- Electron-Withdrawing Groups (EWGs) : Nitro (-NO₂) or trifluoromethyl (-CF₃) groups increase sulfonyl electrophilicity, accelerating reactions with amines .
- Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) groups reduce reactivity, favoring stabilization of intermediates.
- Methodology :
- Hammett Plots : Quantify substituent effects using σ values (ρ ≈ 2.1 for sulfonyl fluoride reactions) .
- In Situ IR Spectroscopy : Monitor reaction progress by tracking S=O stretching frequencies (1350–1370 cm⁻¹) .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of sulfonyl chloride byproducts .
- Storage : Anhydrous conditions (4°C under argon) prevent hydrolysis .
Advanced: What strategies mitigate competing side reactions during fluorovinyl group installation?
Answer:
- Protecting Groups : Temporarily block sulfonyl sites with tert-butyl groups to prevent undesired substitutions .
- Catalyst Tuning : Use bulky ligands (e.g., XPhos) to suppress β-hydride elimination in palladium-mediated couplings .
- Solvent Screening : Hexafluoroisopropanol (HFIP) stabilizes transition states in fluorination reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
